molecular formula C12H16N2O B2860977 3-(Cyclopentyloxy)-6-cyclopropylpyridazine CAS No. 2097924-32-6

3-(Cyclopentyloxy)-6-cyclopropylpyridazine

Cat. No. B2860977
CAS RN: 2097924-32-6
M. Wt: 204.273
InChI Key: ACBVYYBXEQPIIQ-UHFFFAOYSA-N
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Description

3-(Cyclopentyloxy)-6-cyclopropylpyridazine, commonly known as CCP, is a pyridazine derivative that has gained significant attention in the field of medicinal chemistry due to its potential therapeutic applications. CCP is a cyclic compound that consists of a pyridazine ring with a cyclopropyl and cyclopentyl group attached to it.

Scientific Research Applications

Photolysis Studies

The photolysis of tetrazolo [1, 5-b] pyridazine, which is structurally related to 3-(Cyclopentyloxy)-6-cyclopropylpyridazine, has been explored. The unsubstituted and methyl-substituted compounds in these studies yielded 3-cyanocyclopropenes through photolysis. This reaction pathway is significant as it forms diazo intermediates and carbenes, suggesting potential applications in synthetic chemistry and photochemical transformations (Tsuchiya, Arai, & Igeta, 1973).

Synthesis of Quinolones

Research into 5,7-disubstituted 1-cyclopropyl-6,8-difluoro-4(1H)-oxoquinoline-3-carboxylic acids, related to this compound, has revealed their potential as quinolone antibacterial agents. These compounds show improved antibacterial properties and potency, indicating the chemical's relevance in developing new therapeutic agents (Miyamoto et al., 1990).

Electrophilic Aminations

Oxaziridines, similar to this compound, have been used in electrophilic aminations to synthesize various compounds like azines, hydrazines, diaziridines, and others. This showcases the potential application of this compound in diverse synthetic pathways (Andreae & Schmitz, 1991).

Development of Radiotracers

1-Cyclohexyl-4-[3-(5-methoxy-1,2,3,4-tetrahydronaphthalen-1-yl)propyl]piperazine, a compound related to this compound, has been investigated for its potential use in oncology as a therapeutic or diagnostic tool. Modifying such compounds can reduce lipophilicity and improve biological properties, suggesting possible applications in radiotracer development (Abate et al., 2011).

Synthesis of Azolopyrimidines and Imidazothiazines

3-Carbomethoxy/cyano-2H-pyran-2-ones, similar to this compound, have been used to synthesize azolopyrimidines and imidazothiazines. These compounds have therapeutic importance, indicating the potential of this compound in the synthesis of medically relevant heteroarenes (Ram, Srivastava, & Goel, 2003).

Cycloplatination Studies

Research into cyclometalation of 3,6-diphenylpyridazines, which are structurally related to this compound, provides insights into the chemical reactivity and potential applications in organometallic chemistry. Such studies demonstrate the reactivity of these compounds with metals like palladium and platinum, which can be pivotal in developing new catalytic processes or synthesis methods (Slater et al., 2001).

properties

IUPAC Name

3-cyclopentyloxy-6-cyclopropylpyridazine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H16N2O/c1-2-4-10(3-1)15-12-8-7-11(13-14-12)9-5-6-9/h7-10H,1-6H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ACBVYYBXEQPIIQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(C1)OC2=NN=C(C=C2)C3CC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H16N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

204.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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